1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone
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Overview
Description
1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone is an organic compound characterized by a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone typically involves the bromination of 2-methoxyphenol followed by a series of reactions to introduce the pyrrolidinone group. One common method includes:
Acetylation Protection: The phenolic hydroxyl group of 2-methoxyphenol is protected using acetic anhydride under sulfuric acid catalysis.
Bromination: The protected compound is then brominated using bromine in the presence of iron powder as a catalyst.
Deacetylation: The acetyl group is removed in a basic medium to yield 5-bromo-2-methoxyphenol.
Formation of Pyrrolidinone: The final step involves the reaction of 5-bromo-2-methoxyphenol with a suitable pyrrolidinone precursor under specific conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized products.
Reduction: Dehalogenated or reduced derivatives.
Coupling: Biaryl or other coupled products.
Scientific Research Applications
1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of new materials.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting receptor-mediated signaling pathways.
Altering Cellular Processes: Influencing cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
2-Methoxy-5-bromophenyl Antimony Compounds: These compounds share the methoxy and bromine substituents but differ in their core structure and applications.
Tris(5-bromo-2-methoxyphenyl)antimony: Another related compound with multiple bromine and methoxy groups attached to an antimony core.
Uniqueness: 1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone is unique due to its specific combination of a brominated phenyl ring and a pyrrolidinone moiety, which imparts distinct chemical and biological properties
Biological Activity
1-(5-Bromo-2-methoxyphenyl)-2-pyrrolidinone is an organic compound characterized by its unique structure, which includes a pyrrolidinone ring and a bromo-substituted methoxyphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article provides a detailed overview of the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H12BrNO2. The presence of the pyrrolidinone moiety, a five-membered cyclic amide, contributes to the compound's versatility in biological applications. The bromo atom at the 5-position and the methoxy group at the 2-position on the phenyl ring enhance its chemical reactivity and potential interactions with biological targets .
Anticancer Activity
Pyrrolidinone derivatives have been explored for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation effectively. For example, certain pyrrolidinones demonstrated IC50 values significantly lower than standard chemotherapeutic agents like cisplatin . Although direct studies on this compound are scarce, its structural characteristics imply potential as an anticancer agent.
The mechanism by which pyrrolidinones exert their biological effects often involves interactions with specific enzymes or receptors. For example:
- Enzyme Inhibition : Pyrrolidinones have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression and cell differentiation .
- Receptor Modulation : Some derivatives act as antagonists to cannabinoid receptors and other critical pathways involved in inflammation and cancer metastasis .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with structurally related compounds is essential:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(4-Bromo-2-methoxyphenyl)-2-pyrrolidinone | Similar brominated methoxy substitution | Antibacterial, anticancer |
5-Bromo-2-methoxyphenol | Parent compound without the pyrrolidinone moiety | Moderate antibacterial activity |
1-(3-Methoxyphenyl)-2-pyrrolidinone | Variation in phenolic substitution | Anticancer potential |
1-(5-Chloro-2-methoxyphenyl)-2-pyrrolidinone | Chlorine instead of bromine | Antibacterial activity |
Case Studies
Several case studies have explored the biological activities of pyrrolidinones:
- Study on Antibacterial Efficacy : A study demonstrated that pyrrolidine derivatives exhibited potent activity against MRSA, with MIC values significantly lower than traditional antibiotics .
- Anticancer Evaluation : Research involving thiosemicarbazone-pyrrolidine complexes revealed enhanced anticancer activity against various tumor cell lines compared to standard treatments .
Properties
Molecular Formula |
C11H12BrNO2 |
---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12BrNO2/c1-15-10-5-4-8(12)7-9(10)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
VXUUXKRKFISRLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)N2CCCC2=O |
Origin of Product |
United States |
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